![molecular formula C12H13F3O2 B2509120 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid CAS No. 1369063-42-2](/img/structure/B2509120.png)

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid, is a structurally unique molecule that incorporates both a trifluoromethyl group and a butanoic acid moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior and synthesis of structurally related compounds, which can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

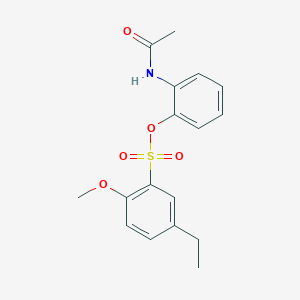

The synthesis of related compounds, such as 3-methyl-2-(phenylsulfonamido)butanoic acid, involves the introduction of a sulfonamide group to a butanoic acid backbone . This process could potentially be adapted for the synthesis of 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid by substituting the appropriate trifluoromethyl phenyl precursor. Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid provides a method for introducing a phenyl group to a butanoic acid, which could be modified to include a trifluoromethyl group .

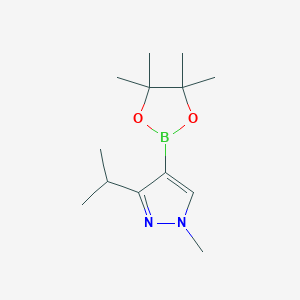

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing trifluoromethyl groups, can be characterized by various spectroscopic methods, including NMR and mass spectrometry . Single crystal X-ray diffraction can also be used to determine the crystal structure, as seen in the study of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes . These techniques would likely be applicable to the analysis of 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid.

Chemical Reactions Analysis

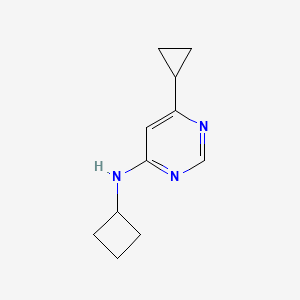

The reactivity of compounds containing trifluoromethyl groups can be quite distinct. For example, (trifluoromethoxy)phenylboronic acids exhibit unique reactivity due to the electron-withdrawing effects of the trifluoromethyl group . Similarly, the reactivity of 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid would be influenced by the presence of the trifluoromethyl group, potentially affecting its chemical reactions, such as dehydrative condensation with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups are often influenced by the strong electronegativity of fluorine. For instance, the acidity of (trifluoromethoxy)phenylboronic acids varies with the position of the substituent, with the ortho isomer being the least acidic . This suggests that the trifluoromethyl group in 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid would also affect its acidity and other physicochemical properties.

Scientific Research Applications

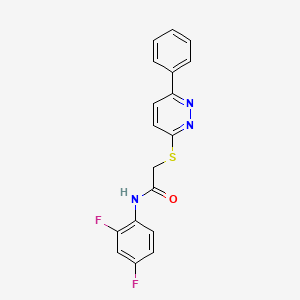

Pharmacological Activities of Related Compounds

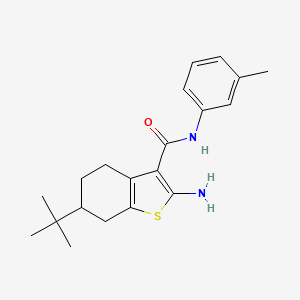

- Cinnamic Acid Derivatives : Cinnamic acid and its derivatives, sharing structural similarities with the compound due to the presence of phenyl rings and substitution possibilities, have been extensively studied for their antitumor potentials. These compounds, through their rich medicinal tradition and diverse synthetic modifications, have shown significant anticancer activities. The variety of cinnamoyl acids, esters, amides, and hydrazides highlight the medicinal chemistry exploration around the phenyl-acrylic acid functionalities for antitumor applications (De, Baltas, & Bedos-Belval, 2011).

Bioactive Potential and Chemical Synthesis

- Natural Chalcones : Research on chalcones bearing similar structural motifs, particularly those with specific substituents that enhance their biological activities, has been noteworthy. Chalcones are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The review on natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl groups, for example, emphasizes the ongoing interest in exploring the biological potential of structurally diverse phenyl-containing compounds (Zhai, Sun, & Sang, 2022).

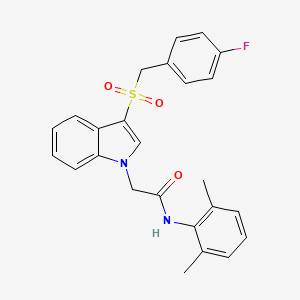

Functional Group Modification and Drug Synthesis

- Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), characterized by carbonyl and carboxyl functional groups, demonstrates the importance of specific functional groups in drug synthesis. LEV and its derivatives are utilized in synthesizing a variety of value-added chemicals, showcasing the role of carbonyl and carboxyl groups in facilitating diverse and flexible drug synthesis routes. This parallels the interest in compounds like 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid, where functional group manipulation could lead to significant pharmaceutical applications (Zhang et al., 2021).

Mechanism of Action

Target of Action

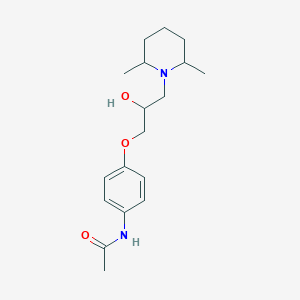

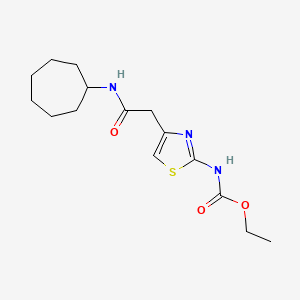

It’s worth noting that compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

Similar compounds have been reported to act as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki-miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted petasis reactions .

Result of Action

Similar compounds have been reported to produce neurotransmitters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid. For instance, exposure to heat can cause containers of the compound to explode, and its vapors may form explosive mixtures with air .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-4-3-5-9(6-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSDQUQZDJNIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)